
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexanoic acid moiety linked to a dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester group, which imparts distinctive chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of hexanoic acid with a suitable reagent to form an activated ester intermediate. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.
Coupling Reaction: The activated ester intermediate is then reacted with 2,1-phenylenecarbonylimino-3,1-propanediyl dithiol to form the desired ester compound. This step often requires the presence of a base such as triethylamine to facilitate the coupling reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Utilizing large reactors to carry out the coupling reactions under controlled temperature and pressure conditions.
Automated Purification: Employing automated chromatography systems for efficient purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted esters or amides
Aplicaciones Científicas De Investigación
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and enzyme activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester involves its interaction with molecular targets through its ester and dithio functionalities. These interactions can modulate various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Modification: It can modify proteins through thiol-disulfide exchange reactions, affecting their function and stability.
Signal Transduction: The compound may influence cellular signaling pathways by interacting with key signaling molecules.
Comparación Con Compuestos Similares
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) ester can be compared with other similar compounds, such as:
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) diheptanoate: Similar structure but with different ester groups, leading to variations in chemical reactivity and applications.
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) diethyl ester:
Hexanoic acid, dithiobis(2,1-phenylenecarbonylimino-3,1-propanediyl) dimethyl ester: Smaller ester groups may affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific ester and dithio functionalities, which confer distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
88848-50-4 |
|---|---|
Fórmula molecular |
C32H44N2O6S2 |
Peso molecular |
616.8 g/mol |
Nombre IUPAC |
3-[[2-[[2-(3-hexanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl hexanoate |
InChI |
InChI=1S/C32H44N2O6S2/c1-3-5-7-19-29(35)39-23-13-21-33-31(37)25-15-9-11-17-27(25)41-42-28-18-12-10-16-26(28)32(38)34-22-14-24-40-30(36)20-8-6-4-2/h9-12,15-18H,3-8,13-14,19-24H2,1-2H3,(H,33,37)(H,34,38) |
Clave InChI |
FEQZRWCLMFZYFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




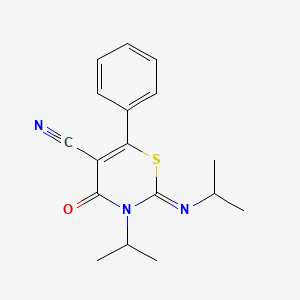
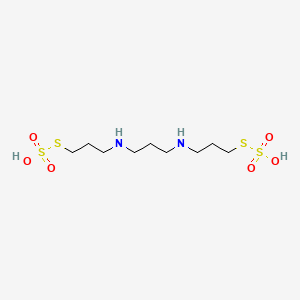

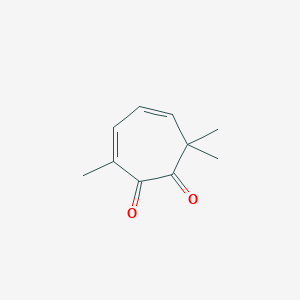
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
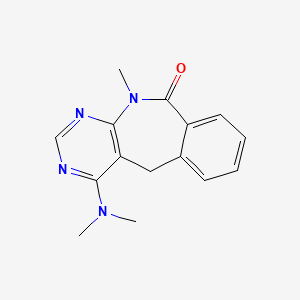
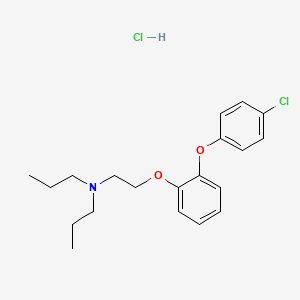
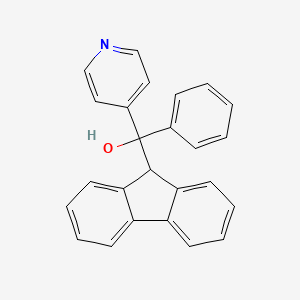

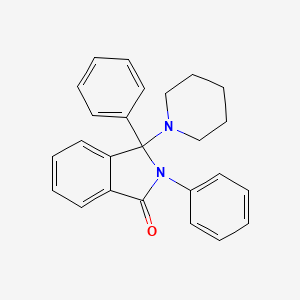
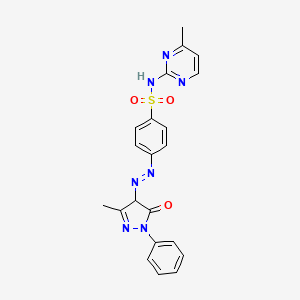
![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
